molecular formula C28H21N3O3 B15007132 7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B15007132
M. Wt: 447.5 g/mol
InChI Key: PDMLZXSNXYZAQV-UHFFFAOYSA-N
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Description

7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentaphene core with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pentaphene core, followed by the introduction of the phenylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylaminoethyl group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    4-Methoxyphenethylamine: Shares the phenylaminoethyl group but differs in its overall structure and properties.

Uniqueness

7-{[2-(PHENYLAMINO)ETHYL]AMINO}-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE stands out due to its complex pentaphene core and the presence of multiple functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H21N3O3

Molecular Weight

447.5 g/mol

IUPAC Name

7-(2-anilinoethylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C28H21N3O3/c32-27-18-10-4-5-11-19(18)28(33)25-24(27)21(30-15-14-29-17-8-2-1-3-9-17)16-23-26(25)31-20-12-6-7-13-22(20)34-23/h1-13,16,29-31H,14-15H2

InChI Key

PDMLZXSNXYZAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3

Origin of Product

United States

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